molecular formula C13H10F2S B3368289 4-(Difluoromethylthio)biphenyl CAS No. 207974-77-4

4-(Difluoromethylthio)biphenyl

Cat. No.: B3368289
CAS No.: 207974-77-4
M. Wt: 236.28 g/mol
InChI Key: VWCHEEZABHYZJD-UHFFFAOYSA-N
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Description

4-(Difluoromethylthio)biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a difluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethylthio)biphenyl typically involves the introduction of the difluoromethylthio group onto a biphenyl scaffold. One common method is the reaction of biphenyl with difluoromethylthiolating agents under controlled conditions. For example, the use of difluoromethylthiolating reagents such as difluoromethylthiol chloride (ClCF2H) in the presence of a base can facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethylthio)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Difluoromethylthio)biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethylthio)biphenyl involves its interaction with molecular targets through its difluoromethylthio group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors .

Comparison with Similar Compounds

    4-(Trifluoromethylthio)biphenyl: Similar structure but with a trifluoromethylthio group.

    4-(Methylthio)biphenyl: Contains a methylthio group instead of difluoromethylthio.

    4-(Chloromethylthio)biphenyl: Substituted with a chloromethylthio group.

Uniqueness: 4-(Difluoromethylthio)biphenyl is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential for hydrogen bonding, making it valuable in various applications .

Properties

IUPAC Name

1-(difluoromethylsulfanyl)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCHEEZABHYZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596257
Record name 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-77-4
Record name 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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